molecular formula C12H18O B8002406 1-(4-n-Propylphenyl)-2-propanol

1-(4-n-Propylphenyl)-2-propanol

Cat. No.: B8002406
M. Wt: 178.27 g/mol
InChI Key: CNJZIFRAJFAKQB-UHFFFAOYSA-N
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Description

1-(4-n-Propylphenyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It features a propyl group attached to the para position of a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-n-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-n-propylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Propylphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-n-propylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-(4-n-Propylphenyl)-2-propanone.

    Reduction: this compound.

    Substitution: 1-(4-n-Propylphenyl)-2-propyl chloride.

Scientific Research Applications

1-(4-n-Propylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-n-Propylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-n-Propylphenyl)-2-propanol can be compared with other similar compounds, such as:

    1-(4-n-Butylphenyl)-2-propanol: Similar structure but with a butyl group instead of a propyl group.

    1-(4-n-Propylphenyl)-2-butanol: Similar structure but with a butanol moiety instead of propanol.

    1-(4-n-Propylphenyl)-2-ethanol: Similar structure but with an ethanol moiety instead of propanol.

These compounds share structural similarities but differ in their physical and chemical properties, leading to variations in their reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry. Further research is needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

1-(4-propylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJZIFRAJFAKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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